Superior Enantioselectivity and Activity vs. BINAP and DuPhos in Rh-Catalyzed Hydrogenation of Tetrahydropyrazine
In the rhodium-catalyzed asymmetric hydrogenation of tetrahydropyrazine 6, a key precursor to the HIV protease inhibitor Crixivan, (R)-Phanephos demonstrates a decisive performance advantage over established ligands BINAP and Et-DuPhos. The Phanephos-Rh catalyst achieves 86% ee with 100% conversion under extremely mild conditions (1.5 bar H₂, -40 °C, 6 h) [1]. In contrast, previous systems employing BINAP and Et-DuPhos required harsh, industrially unfavorable conditions (70 bar H₂, 40 °C, 24 h) and delivered significantly lower enantioselectivities of 56% ee and 50% ee, respectively, with incomplete conversions [1].
| Evidence Dimension | Enantiomeric Excess (ee) and Reaction Conditions |
|---|---|
| Target Compound Data | 86% ee; 100% conversion; 1.5 bar H₂, -40 °C, 6 h |
| Comparator Or Baseline | BINAP: 56% ee, incomplete conversion; Et-DuPhos: 50% ee, incomplete conversion |
| Quantified Difference | Δee = +30% vs BINAP; Δee = +36% vs Et-DuPhos. Drastically reduced pressure (1.5 vs 70 bar) and temperature (-40 vs 40 °C). |
| Conditions | Rh-catalyzed asymmetric hydrogenation of tetrahydropyrazine 6 to HIV protease inhibitor intermediate 7. |
Why This Matters
This translates directly to lower capital expenditure for high-pressure equipment, reduced operational energy costs, and a higher-purity product requiring less downstream purification in an industrial pharmaceutical setting.
- [1] Pye, P. J.; Rossen, K.; Reamer, R. A.; Tsou, N. N.; Volante, R. P.; Reider, P. J. A New Planar Chiral Bisphosphine Ligand for Asymmetric Catalysis: Highly Enantioselective Hydrogenations under Mild Conditions. J. Am. Chem. Soc. 1997, 119 (26), 6207–6208. View Source
